molecular formula C24H28N2O3 B11569166 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11569166
M. Wt: 392.5 g/mol
InChI Key: HEEYBYCYVWVKMA-UHFFFAOYSA-N
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Description

The compound 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclohexane ring. Key structural attributes include:

  • 9'-Methoxy group: Electron-donating substituent influencing electronic properties and solubility.
  • 4-Methyl group: Aliphatic substituent modulating lipophilicity and conformational flexibility.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C24H28N2O3/c1-16-10-12-24(13-11-16)26-22(20-14-19(28-3)8-9-23(20)29-24)15-21(25-26)17-4-6-18(27-2)7-5-17/h4-9,14,16,22H,10-13,15H2,1-3H3

InChI Key

HEEYBYCYVWVKMA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 9’-Methoxy-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)hydrazine with cyclohexanone to form the hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromo-4-methylphenol in the presence of a base to yield the desired spiro compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or tetrahydrofuran to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore various reaction mechanisms. The synthetic pathways often involve multi-step organic reactions that can lead to the development of new chemical entities.

Biology

Biological Activities:

  • Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: It has shown potential in reducing inflammation in biological models.
  • Antioxidant Activity: The compound's structure suggests it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Medicine

Given its biological activities, 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is being investigated for its potential therapeutic applications. It may serve as a lead compound for drug development in treating conditions such as cancer and inflammatory diseases.

Industry

In industrial applications, the stability and reactivity of this compound make it useful in developing new materials and chemical processes. Its unique properties can contribute to advancements in polymer science and material engineering.

Case Study 1: Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]. One study reported that derivatives exhibited IC50 values ranging from 7.84–16.2 µM against various cancer cell lines (PC-3, MDA-MB-231) . This suggests that modifications to the structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings indicated significant inhibition zones in bacterial cultures treated with the compound . This highlights its potential use as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key analogs and their structural deviations from the target compound:

Compound Name Substituents Core Ring Molecular Formula Key Differences vs. Target Compound
Target: 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] 9'-OCH₃, 2'-(4-OCH₃-Ph), 4-CH₃ Cyclohexane C₂₄H₂₅N₂O₃ (est.) Reference compound
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 2'-(4-Cl-Ph), 7'-OCH₃ Cyclohexane C₂₂H₂₃ClN₂O₂ Electron-withdrawing Cl vs. OCH₃; positional methoxy shift
9′-Chloro-2′-(4-methylphenyl)-1′,10b′-dihydrospiro[cyclopentane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 9'-Cl, 2'-(4-CH₃-Ph) Cyclopentane C₂₁H₂₀ClN₂O Smaller spiro ring (cyclopentane); Cl vs. OCH₃
9′-Bromo-2′-(4-methoxyphenyl)-1-methyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] 9'-Br, 2'-(4-OCH₃-Ph), 1-CH₃ Piperidine C₂₃H₂₅BrN₃O₂ Bromo substitution; piperidine vs. cyclohexane
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-F-Ph), 5-(4-CH₃-Ph) Non-spiro C₂₃H₁₈FN₂O Lack of spirocyclic structure; fluorophenyl group
Key Observations:

Electron-Donating vs. Chloro (Cl) and bromo (Br) substituents increase molecular weight and may influence metabolic stability or act as leaving groups in synthetic modifications .

Spiro Ring Modifications: Cyclopentane (vs. Piperidine introduces a nitrogen atom, enabling hydrogen bonding or salt formation .

Aromatic Substituent Positioning :

  • Para-substituted phenyl groups (e.g., 4-OCH₃, 4-Cl) optimize steric and electronic interactions compared to ortho/meta positions .

Biological Activity

The compound 9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies and findings.

Structural Characteristics

The structural framework of this compound includes:

  • A benzoxazine core, which is known for its diverse biological properties.
  • Methoxy and methyl substituents that may influence its pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. In particular, compounds similar to the one have shown effectiveness against various bacterial strains:

CompoundActivityTarget OrganismsReference
9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl...ModerateStaphylococcus aureus, E. coli
Related benzoxazine derivativesSignificantMRSA, C. albicans

Studies employing disc diffusion methods have demonstrated that certain analogues possess notable antibacterial effects, potentially due to their structural features that enhance interaction with microbial targets.

Antioxidant Activity

The antioxidant potential of benzoxazine derivatives has been assessed through various in vitro assays. For instance:

  • DPPH Scavenging Assay : The compound demonstrated a capacity to scavenge free radicals effectively.
  • Lipid Peroxidation Inhibition : It showed promise in inhibiting lipid peroxidation, suggesting protective effects against oxidative stress.

The antioxidant activity is crucial for mitigating cellular damage and may contribute to the overall therapeutic efficacy of the compound.

Anti-inflammatory Effects

Compounds within this class have been reported to exert anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specific studies have highlighted:

  • Reduction in levels of TNF-alpha and IL-6 upon treatment with related benzoxazine derivatives.
  • Inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

Case Studies

Several case studies have illustrated the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated a series of benzoxazine derivatives against multiple bacterial strains, revealing that modifications at the methoxy position significantly enhanced antimicrobial activity .
  • Case Study on Antioxidant Properties :
    • Another investigation focused on the antioxidant properties of benzoxazines, where compounds were tested for their ability to reduce oxidative stress markers in vitro .

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